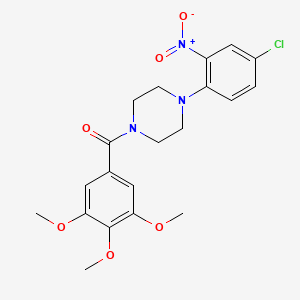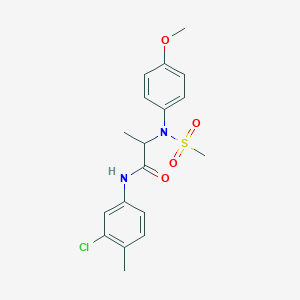![molecular formula C14H9BrClN3O3S B3929963 2-bromo-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3929963.png)
2-bromo-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide
Descripción general
Descripción
2-bromo-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide involves the inhibition of tubulin polymerization, which is a critical process for cell division. This inhibition results in the arrest of the cell cycle at the G2/M phase, leading to cell death. Additionally, this compound has been shown to induce apoptosis, a programmed cell death process, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits significant biochemical and physiological effects. This compound has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which are critical processes for cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 2-bromo-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide in lab experiments is its potent cytotoxic activity against cancer cells. This compound has been shown to exhibit activity against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity to healthy cells, which may limit its clinical applications.
Direcciones Futuras
There are several future directions for research on 2-bromo-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide. One direction is to study the mechanism of action of this compound in more detail to understand its interactions with tubulin and other cellular components. Another direction is to study the potential of this compound as a combination therapy with other anticancer agents. Additionally, further research is needed to evaluate the toxicity and pharmacokinetics of this compound in animal models to determine its potential clinical applications.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound exhibits potent cytotoxic activity against cancer cells and has been studied for its potential as an anticancer agent. Further research is needed to understand the mechanism of action of this compound and its potential clinical applications.
Aplicaciones Científicas De Investigación
2-bromo-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide has been used in various scientific research applications. One of the primary applications is in the field of medicinal chemistry, where this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast, colon, and lung cancer cells.
Propiedades
IUPAC Name |
2-bromo-N-[(2-chloro-4-nitrophenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClN3O3S/c15-10-4-2-1-3-9(10)13(20)18-14(23)17-12-6-5-8(19(21)22)7-11(12)16/h1-7H,(H2,17,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRVQWFXQUMELR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3929884.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3929885.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3929896.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3929902.png)
![4-(3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B3929916.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B3929926.png)
![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B3929927.png)

![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3,5-dimethylphenyl)benzenesulfonamide](/img/structure/B3929942.png)
![{2-chloro-4-[2-(2-naphthylsulfonyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B3929943.png)
![1-(4-chloro-2-nitrophenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B3929951.png)

![4-[2-(2-allyl-2,3-dihydro-1H-indol-3-yl)-1-aminoethyl]-1,6-heptadien-4-ol](/img/structure/B3929967.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3929968.png)